molecular formula C27H21N B3186572 12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole CAS No. 1257220-43-1

12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole

Cat. No.: B3186572
CAS No.: 1257220-43-1
M. Wt: 359.5 g/mol
InChI Key: BLKKVHHEEJMLAS-UHFFFAOYSA-N
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Description

12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly noted for its use in organic light-emitting diodes (OLEDs) due to its excellent hole and electron transport properties, superior thermal stability, and high glass-transition temperature .

Preparation Methods

The synthesis of 12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole involves several steps. One common synthetic route includes the reaction of carbazole derivatives with phenyl-substituted indenone under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities, with additional purification steps to meet industrial standards .

Chemical Reactions Analysis

12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole undergoes various chemical reactions, including:

Scientific Research Applications

12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole include other indenocarbazole derivatives such as:

The uniqueness of this compound lies in its balanced charge transport properties and its ability to enhance the efficiency and longevity of OLEDs .

Properties

IUPAC Name

12,12-dimethyl-10-phenyl-10H-indeno[2,1-b]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N/c1-27(2)25-20(16-24-26(27)21-10-6-7-11-23(21)28-24)14-19-13-12-18(15-22(19)25)17-8-4-3-5-9-17/h3-16,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKKVHHEEJMLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C3C=CC=CC3=NC2=CC4=C1C5=CC(C=CC5=C4)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The resulting 12,12-dimethyl-10,12-dihydroindeno[2,1-b]carbazole (7.8 g), iodobenzene (3.7 ml), sodium bisulfite (0.43 g), a copper powder (0.17 g), 3,5-di(tert-butyl)salicylic acid (0.69 g), potassium carbonate (5.71 g), and dodecylbenzene (10 ml) were added to a nitrogen-substituted reaction vessel, heated, and stirred at 170° C. for 10 hours. The mixture was cooled to 100° C., extracted by adding toluene (100 ml), concentrated under reduced pressure, and crystallized using n-hexane (30 ml) to obtain a pale yellow powder of 12,12-dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole (8.73 g; yield 88.3%).
Name
12,12-dimethyl-10,12-dihydroindeno[2,1-b]carbazole
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
5.71 g
Type
reactant
Reaction Step One
[Compound]
Name
nitrogen-substituted
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
0.17 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole
Reactant of Route 2
12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole
Reactant of Route 3
12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole
Reactant of Route 4
12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole
Reactant of Route 5
12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole
Reactant of Route 6
12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole

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